3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol
Description
Historical Context and Development
The development of 3-(tert-butyloxycarbonyl-amino)-3-(4-methoxyphenyl)-1-propanol can be traced to the broader evolution of protecting group chemistry that began in the mid-twentieth century. The tert-butyloxycarbonyl protecting group was introduced in the late 1950s and rapidly gained acceptance in peptide synthesis applications due to its stability under basic conditions and facile removal under acidic conditions. This historical foundation established the groundwork for the development of more complex tert-butyloxycarbonyl-protected molecules, including amino alcohols with aromatic substituents.
The synthetic methodology for producing nitrogen-protected amino alcohols has evolved significantly over the past several decades. Early approaches often required multi-step sequences with limited stereochemical control, but advances in asymmetric synthesis and protecting group strategies have enabled more efficient and selective preparations. The specific development of 4-methoxyphenyl-substituted amino alcohols emerged from pharmaceutical research programs focused on creating chiral building blocks for drug synthesis. These compounds gained particular importance in the development of beta-blockers, antihistamines, and other therapeutic agents that require precise stereochemical control.
The commercial availability of 3-(tert-butyloxycarbonyl-amino)-3-(4-methoxyphenyl)-1-propanol reflects the maturation of synthetic organic chemistry as a field. Modern synthetic chemists can now access highly functionalized building blocks that would have required extensive custom synthesis in earlier decades. This accessibility has accelerated research in areas such as medicinal chemistry, where rapid access to diverse molecular scaffolds is essential for drug discovery programs.
Systematic Nomenclature and Structural Classification
The systematic nomenclature of 3-(tert-butyloxycarbonyl-amino)-3-(4-methoxyphenyl)-1-propanol follows established conventions for complex organic molecules containing multiple functional groups. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl (3-hydroxy-1-(4-methoxyphenyl)propyl)carbamate, which precisely describes the molecular connectivity and functional group arrangement. This nomenclature system prioritizes the carbamate functionality while clearly indicating the positions of the hydroxyl group and the aromatic substituent.
The structural classification of this compound places it within several overlapping categories of organic chemistry. As a carbamate derivative, it belongs to the broader class of compounds with the general formula R₂NC(O)OR, which are formally derived from carbamic acid. The presence of the tert-butyloxycarbonyl group specifically classifies it as an acid-labile protected amino compound, a category that has become indispensable in modern synthetic chemistry. The 4-methoxyphenyl substituent places the molecule within the family of aromatic amino alcohols, compounds that often exhibit interesting biological activities and serve as key intermediates in pharmaceutical synthesis.
The molecule's stereochemical characteristics contribute significantly to its structural classification. The presence of a chiral center at the carbon bearing both the amino and the aromatic substituents makes this compound exist as enantiomeric forms, each with distinct three-dimensional arrangements. This stereochemical complexity places the compound within the category of chiral building blocks, molecules that are essential for the synthesis of enantiomerically pure pharmaceutical compounds and other biologically active materials.
Position in tert-Butyloxycarbonyl-Protected Amino Alcohol Chemistry
Within the extensive family of tert-butyloxycarbonyl-protected amino alcohols, 3-(tert-butyloxycarbonyl-amino)-3-(4-methoxyphenyl)-1-propanol occupies a distinctive position due to its specific substitution pattern and molecular architecture. The compound represents an advanced example of nitrogen protection strategy, where the tert-butyloxycarbonyl group serves as a temporary mask for the amino functionality while allowing other parts of the molecule to undergo chemical transformations. This approach has become fundamental to modern synthetic organic chemistry, particularly in the synthesis of complex natural products and pharmaceutical intermediates.
The field of tert-butyloxycarbonyl chemistry has experienced remarkable growth since its introduction, with over 72 million organic and inorganic compounds now described in chemical databases, nearly 0.7% of which contain protecting groups, with the majority being tert-butyloxycarbonyl derivatives. This statistical foundation demonstrates the central importance of protecting group chemistry in contemporary research and development. The specific application of tert-butyloxycarbonyl protection to amino alcohols has enabled the development of sophisticated synthetic routes that would be impossible without such chemical tools.
The synthetic utility of 3-(tert-butyloxycarbonyl-amino)-3-(4-methoxyphenyl)-1-propanol stems from the orthogonal reactivity patterns of its functional groups. The protected amino group remains inert under basic conditions but can be revealed through controlled acidic deprotection, while the primary alcohol can undergo oxidation, esterification, or other transformations without affecting the nitrogen protection. This selectivity allows synthetic chemists to manipulate different parts of the molecule in planned sequences, leading to complex target structures with high efficiency and stereochemical control.
Modern flow chemistry approaches have further enhanced the preparation and utilization of tert-butyloxycarbonyl-protected amino alcohols. Recent research has demonstrated clean multistep flow processes for the preparation of nitrogen-protected gamma-amino alcohols from alpha,beta-unsaturated ketones, achieving high yields while minimizing waste generation. These advances in synthetic methodology have made compounds like 3-(tert-butyloxycarbonyl-amino)-3-(4-methoxyphenyl)-1-propanol more accessible and environmentally sustainable to produce.
Relationship to Beta-Amino Alcohol Derivatives
The structural relationship between 3-(tert-butyloxycarbonyl-amino)-3-(4-methoxyphenyl)-1-propanol and the broader class of beta-amino alcohol derivatives represents a fascinating intersection of synthetic and medicinal chemistry. Beta-amino alcohols, characterized by amino and hydroxyl functionalities separated by two carbon atoms, have attracted significant attention due to their broad therapeutic applications and role as key intermediates in drug synthesis. While the specific compound under examination features a three-carbon chain rather than the classic beta relationship, its structural similarities and synthetic utility place it within this important chemical family.
Recent comprehensive analyses of beta-amino alcohol derivatives have highlighted their remarkable therapeutic potential across multiple disease areas including malaria, bacterial infections, cancer, tuberculosis, and neurodegenerative disorders. These compounds exhibit strong antimalarial activity through inhibition of Plasmodium species, demonstrate potent antibacterial effects against resistant bacterial strains, and show significant antiproliferative activity in cancer cell lines. The structural features that contribute to these biological activities include the spatial arrangement of amino and hydroxyl groups, the presence of aromatic substituents, and the overall molecular architecture that enables specific protein-ligand interactions.
The synthesis methodologies employed for beta-amino alcohol derivatives have evolved to encompass various asymmetric approaches that ensure high stereochemical purity. The preparation of primary beta-amino alcohols often involves the use of nitrogen-protected organometallic intermediates, where the protecting group serves both to stabilize the reactive center and to direct the stereochemical outcome of subsequent reactions. These synthetic strategies have been refined to achieve diastereoselectivities exceeding 99:1 in favorable cases, demonstrating the sophisticated level of control that modern synthetic chemistry can achieve.
| Therapeutic Application | Mechanism of Action | Structural Requirements |
|---|---|---|
| Antimalarial Activity | Plasmodium species inhibition | Amino-hydroxyl spatial arrangement |
| Antibacterial Effects | Resistant strain targeting | Aromatic substituent presence |
| Anticancer Properties | Antiproliferative activity | Specific stereochemical configuration |
| Anti-tuberculosis Action | N-acetyltransferase inhibition | Protected amino functionality |
The relationship between 3-(tert-butyloxycarbonyl-amino)-3-(4-methoxyphenyl)-1-propanol and established beta-amino alcohol derivatives extends beyond structural similarity to encompass shared synthetic strategies and potential biological activities. The presence of the 4-methoxyphenyl group introduces electronic and steric factors that can significantly influence biological activity, while the tert-butyloxycarbonyl protection provides synthetic flexibility for subsequent modifications. This combination of features positions the compound as a valuable intermediate for the synthesis of more complex beta-amino alcohol derivatives with tailored biological properties.
The stereochemical considerations that govern beta-amino alcohol chemistry apply equally to 3-(tert-butyloxycarbonyl-amino)-3-(4-methoxyphenyl)-1-propanol, where the chiral center adjacent to the nitrogen atom can profoundly influence both synthetic accessibility and biological activity. Modern synthetic approaches to such compounds often employ chiral auxiliary strategies or asymmetric catalysis to achieve the desired stereochemical outcomes. These methodologies have enabled the preparation of enantiomerically pure materials that serve as building blocks for pharmaceutical development and materials science applications.
Properties
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(4-methoxyphenyl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-10-17)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIILCIAJJCYALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-Amino-1-propanol with 4-Methoxybenzaldehyde
A primary approach to preparing the related amino alcohol involves the reductive amination of 3-amino-1-propanol with 4-methoxybenzaldehyde, followed by Boc protection:
Step 1: Formation of Schiff base
3-amino-1-propanol is reacted with 4-methoxybenzaldehyde in methanol at room temperature for 2 hours to form an imine intermediate.Step 2: Reduction
The imine is reduced with sodium borohydride or a suitable hydride source to yield 3-(4-methoxyphenyl)amino-1-propanol.Step 3: Boc Protection
The free amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 22°C for 2 hours, yielding 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol.
This method is supported by analogous synthetic procedures for similar compounds such as 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol, where Boc protection is efficiently achieved under mild conditions with high yield (99%).
Boc Protection Reaction Details
| Reagent | Quantity | Conditions | Outcome |
|---|---|---|---|
| 3-(4-methoxyphenyl)amino-1-propanol | Stoichiometric amount | DCM solvent, 22°C, 2 hours | Boc-protected amino alcohol |
| Di-tert-butyl dicarbonate | Slight excess | Stirring at room temperature | Quantitative Boc protection |
- The reaction is typically carried out in dichloromethane (DCM) at ambient temperature.
- The mixture is stirred for 2 hours, followed by concentration and purification via flash chromatography.
- Physical methods such as vortexing or ultrasound may be used to aid dissolution and reaction homogeneity.
Purification and Characterization
- After Boc protection, the crude product is purified by flash silica gel chromatography.
- Elution gradients typically range from 0 to 4% methanol with aqueous ammonia in dichloromethane.
- The purified compound is isolated as a white solid with high purity.
- Characterization is performed using ^1H NMR and mass spectrometry to confirm structure and molecular weight.
Stock Solution Preparation and Formulation
For experimental and biological applications, stock solutions of this compound are prepared as follows:
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 3.5543 | 0.7109 | 0.3554 |
| 5 mg | 17.7715 | 3.5543 | 1.7771 |
| 10 mg | 35.5429 | 7.1086 | 3.5543 |
- Solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used in sequence to prepare clear in vivo formulations.
- Physical methods like vortexing, ultrasound, or hot water baths assist in dissolving the compound fully before adding the next solvent.
Alternative Synthetic Considerations
- Literature indicates that methylation and other functional group modifications can be performed on related compounds using bases like DBU or DABCO and methylating agents such as dimethyl sulfate under controlled conditions.
- Boc deprotection is typically achieved using acidic conditions, including dry HCl or methanolic HCl, if subsequent synthetic steps require removal of the Boc group.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols, primary or secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Key Features
- Molecular Formula : CHNO
- Molecular Weight : 281.35 g/mol
- CAS Number : 96363-26-7
- Functional Groups : Amino group, hydroxyl group, methoxy group
Organic Synthesis
3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol serves as an important intermediate in organic synthesis. Its chiral center allows for the production of various chiral compounds, which are essential in developing pharmaceuticals and agrochemicals. The Boc group facilitates chemoselective reactions at the amino site, making it a valuable building block in synthetic pathways.
Peptide Synthesis
The compound's ability to undergo deprotection of the Boc group enables its use in peptide synthesis. The free amino group can be utilized for elongating peptide chains, while the hydroxyl group can be modified to introduce specific functionalities into the peptide backbone. This application is particularly relevant in designing novel therapeutic peptides that may exhibit enhanced biological activity.
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. Its biological activity stems from the potential of the free amino group to engage in interactions that may influence biological pathways or therapeutic effects. Studies focusing on its binding affinity and activity towards specific biological targets are crucial for understanding its potential as a drug candidate or biochemical probe.
Material Science
The compound has potential applications in material science, particularly in the development of functionalized polymers and nanomaterials. Its unique chemical structure allows it to act as a building block for creating mesoporous materials or as an additive in organic light-emitting diodes (OLEDs). The methoxyphenyl moiety enhances its reactivity and compatibility with various substrates.
Case Study 1: Peptide Development
A study investigated the use of this compound as a precursor for synthesizing novel peptides with improved stability and bioactivity. The research demonstrated that upon deprotection, the resulting peptides exhibited enhanced binding affinity towards specific receptors involved in metabolic pathways.
Case Study 2: Material Science Innovations
In another research initiative, this compound was utilized to create functionalized polymers with tailored properties for drug delivery systems. The incorporation of the methoxyphenyl moiety significantly improved the polymer's solubility and biocompatibility, leading to promising results in targeted therapy applications.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions.
Comparison with Similar Compounds
3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol
- Structure : Chlorine replaces the methoxy group on the phenyl ring.
- Molecular Weight: 285.76 g/mol (C14H20ClNO3) .
- Key Differences: Lipophilicity: Higher logP (XLogP3 = 2.8 vs. 2.5 for the methoxy analog) due to the electron-withdrawing Cl substituent . Toxicity: Labeled as harmful if swallowed (H302), unlike the methoxy variant .
(S)-3-Amino-3-(4-chlorophenyl)-1-propanol
- Structure : Lacks the Boc group and has a chiral (S)-configuration .
- Key Differences: Stability: The unprotected amine is prone to oxidation and undesired nucleophilic reactions, limiting its use in multi-step syntheses . Applications: Directly utilized in asymmetric catalysis or as a β-amino alcohol precursor .
3-(Cbz-amino)-1-propanol
- Structure: Substitutes Boc with a carbobenzoxy (Cbz) group (C11H15NO3) .
- Key Differences: Deprotection: Cbz is removed via hydrogenolysis, whereas Boc requires acidic conditions (e.g., trifluoroacetic acid) . Solubility: Lower logP (1.025) due to the benzyloxy group’s bulkiness, enhancing aqueous solubility .
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1-propanol
Table 1: Comparative Analysis of Key Parameters
Biological Activity
3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 281.35 g/mol
- Functional Groups : It contains a tert-butoxycarbonyl (Boc) protected amino group, a methoxyphenyl moiety, and a propanol backbone.
The presence of these functional groups allows it to engage in various chemical reactions, making it a versatile intermediate in organic synthesis and drug development.
Synthesis
The synthesis of this compound typically involves:
- Protection of the amino group with the Boc group.
- Introduction of the methoxyphenyl moiety.
- Formation of the propanol backbone through standard organic reactions.
This synthetic pathway is critical for ensuring the stability and reactivity of the compound during subsequent transformations.
Interaction Studies
Research indicates that this compound exhibits interactions with various biological targets, particularly enzymes and receptors. The deprotection of the Boc group under acidic conditions allows for the free amino group to participate in biological interactions, which could influence therapeutic pathways or serve as biochemical probes .
Case Studies and Findings
-
Antimicrobial Activity :
- Studies have shown that derivatives of similar compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of specific amino acid side chains can enhance this activity .
- In one study, compounds derived from Boc-protected amino acids demonstrated significant antibacterial effects, with inhibition zones comparable to conventional antibiotics .
- Cytotoxicity :
- DNA Binding Studies :
Comparative Analysis with Related Compounds
| Compound Name | Key Features |
|---|---|
| 3-(Boc-amino)-3-phenyl-1-propanol | Lacks the methoxy group; different reactivity profiles |
| 3-(Boc-amino)-3-(4-hydroxyphenyl)-1-propanol | Contains a hydroxyl group; affects solubility |
| 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol | Contains chlorine; alters chemical properties and biological activity |
| 1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane | Features bromine instead of propanol backbone; different reactivity |
The unique combination of a methoxy moiety in this compound enhances its reactivity and potential biological activity compared to structurally similar compounds.
Q & A
Basic: What are the optimal synthetic routes for introducing the Boc protecting group to 3-amino-3-(4-methoxyphenyl)-1-propanol?
The Boc (tert-butoxycarbonyl) group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For this compound, a common method involves dissolving the amine in tetrahydrofuran (THF) or dichloromethane (DCM) with a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is stirred at 0–25°C for 4–24 hours. For example, analogous Boc-protection of 3-amino-3-(4-chlorophenyl)-1-propanol uses Boc anhydride with TEA in DCM, achieving >85% yield . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Basic: How can researchers confirm the success of Boc protection using spectroscopic methods?
Key characterization techniques include:
- NMR : The disappearance of the primary amine proton (δ 1.5–2.5 ppm) and appearance of Boc methyl groups (δ 1.4–1.5 ppm, singlet) in -NMR. In -NMR, the carbonyl carbon of the Boc group appears at ~155 ppm.
- IR : A carbonyl stretch at ~1680–1720 cm confirms the carbamate formation.
For example, 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol analogs show these spectral signatures consistently .
Advanced: What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
Racemization risks arise during Boc protection or subsequent reactions. To minimize this:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during the initial amino alcohol synthesis.
- Employ low-temperature conditions (0–5°C) and non-polar solvents (e.g., DCM) to stabilize the stereocenter.
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, (S)-configured analogs of similar compounds retain >95% ee under these conditions .
Advanced: How can conflicting NMR data for Boc-protected intermediates be resolved?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may stem from:
- Solvent interactions : Use deuterated solvents consistently (e.g., CDCl vs. DMSO-d).
- Dynamic effects : Perform variable-temperature NMR to identify conformational exchange.
- 2D techniques : HSQC and HMBC can clarify ambiguous proton-carbon correlations. For instance, coupling patterns in 3-(Boc-amino) derivatives were resolved using - HSQC .
Basic: What are the recommended storage conditions to prevent Boc deprotection?
The Boc group is acid-labile. Store the compound:
- In anhydrous conditions (desiccator, under nitrogen).
- At –20°C in dark glass vials to avoid moisture and light-induced degradation.
- Avoid prolonged exposure to acidic solvents (e.g., TFA) unless intentional deprotection is needed. Stability studies on similar compounds show <5% decomposition over 6 months under these conditions .
Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?
Critical factors include:
- Stepwise purification : Isolate intermediates after each step (e.g., Boc protection, hydroxyl group modifications) to avoid carryover impurities.
- Catalytic efficiency : Use Pd/C or Raney nickel for selective hydrogenation of nitro or benzyl groups without affecting the Boc moiety.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions. For example, Suzuki-Miyaura couplings with 4-methoxyphenyl boronic acids achieve >90% yield in DMF/water mixtures .
Basic: What analytical techniques are essential for assessing purity and structural integrity?
- HPLC-MS : Quantify purity (>98%) and detect trace byproducts.
- Elemental Analysis : Confirm C, H, N composition (e.g., C).
- Melting Point : A sharp range (e.g., 112–114°C) indicates crystallinity. Data from analogous Boc-protected compounds show consistency across these methods .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases, GPCRs).
- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with biological activity. For example, 4-methoxyphenyl analogs show higher logP values, enhancing membrane permeability .
Advanced: What methodologies address low reactivity of the hydroxyl group in subsequent derivatizations?
- Activation : Convert the hydroxyl to a better leaving group (e.g., mesylate or tosylate) using mesyl chloride or tosyl chloride in pyridine.
- Mitsunobu reaction : Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine for ether or ester formation. For example, coupling with carboxylic acids under Mitsunobu conditions yields esters with >80% efficiency .
Basic: What are the safety and handling protocols for this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Toxicity data for similar compounds indicate LD > 2000 mg/kg (oral, rat), classifying it as low hazard .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
